N'-[(E)-(2-bromophenyl)methylidene]pyridine-3-carbohydrazide
Description
Properties
Molecular Formula |
C13H10BrN3O |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10BrN3O/c14-12-6-2-1-4-10(12)9-16-17-13(18)11-5-3-7-15-8-11/h1-9H,(H,17,18)/b16-9+ |
InChI Key |
XAYFJURPGLLODB-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-bromophenyl)methylidene]pyridine-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-bromophenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aminated derivatives.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
N'-[(E)-(2-bromophenyl)methylidene]pyridine-3-carbohydrazide has shown promising potential in medicinal chemistry, particularly due to its biological activities:
- Antimicrobial Activity : Studies have indicated that similar compounds exhibit significant antimicrobial properties, making them candidates for antibiotic development.
- Anticancer Properties : Research has explored the compound's ability to interact with specific molecular targets involved in cancer progression, suggesting potential therapeutic applications in oncology.
- Metabolic Studies : Investigations into the metabolic pathways of this compound have revealed that it can undergo oxidation reactions leading to N-oxide metabolites, which are crucial for understanding its pharmacokinetics and potential toxicity .
Material Science
In material science, this compound can serve as a building block for synthesizing more complex materials. Its unique structure allows it to be incorporated into polymers and coatings with specific properties. The compound's reactivity can be exploited to develop new materials with desirable characteristics such as enhanced stability or specific thermal properties.
Case Studies
Several case studies have documented the applications of this compound:
- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cells through specific signaling pathways, indicating its potential as an anticancer agent.
- Material Development : Researchers have successfully synthesized polymer composites incorporating this hydrazone derivative, resulting in materials with improved mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data of Selected Analogues
| Compound Name | Substituent | Melting Point (°C) | Yield (%) | Key Spectral Features (IR, NMR) | Reference |
|---|---|---|---|---|---|
| N'-[(2-Bromo-5-fluorophenyl)methylidene]pyridine-3-carbohydrazide | 2-Br, 5-F | 128 | 95 | IR: 1651 cm⁻¹ (C=O); NMR: δ 8.2–8.5 (pyridine H) | |
| N'-[(4-Bromo-2-fluorophenyl)methylidene]pyridine-3-carbohydrazide | 4-Br, 2-F | 168 | 85 | IR: 1650 cm⁻¹ (C=O); NMR: δ 7.6–8.1 (aromatic H) | |
| N'-[(2-Nitrophenyl)methylidene]pyridine-3-carbohydrazide | 2-NO₂ | Not reported | — | SMILES: C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)N+[O−] | |
| N'-[(Z)-(2-Hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide | 2-OH, 4-OCH₃ | 186 | 88 | IR: 3200 cm⁻¹ (O–H); NMR: δ 10.2 (OH) |
Key Observations :
- Halogen Position : Bromine at the 2-position (e.g., 2-Br, 5-F) lowers melting points compared to 4-Br analogs due to reduced symmetry and weaker crystal lattice interactions .
- Electron-Withdrawing Groups: Nitro substituents (e.g., 2-NO₂) increase polarity but may reduce solubility in non-polar solvents .
- Hydrogen-Bonding Groups : Hydroxyl and methoxy substituents enhance thermal stability (higher melting points) via intramolecular H-bonding networks .
Crystallographic and Hydrogen-Bonding Behavior
- N'-[(E)-(3-Fluoropyridin-2-yl)methylidene]pyridine-3-carbohydrazide dihydrate crystallizes in the monoclinic space group P2₁/c with a stacked packing arrangement along the a-axis. The fluoropyridyl group participates in C–H···F interactions, stabilizing the lattice .
Biological Activity
N'-[(E)-(2-bromophenyl)methylidene]pyridine-3-carbohydrazide is a hydrazone compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C13H10BrN3O, with a molecular weight of 304.14 g/mol. The compound features a hydrazone functional group (-C=N-NH-) linked to a pyridine ring, with a brominated phenyl substituent that influences its biological properties.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-bromobenzaldehyde and pyridine-3-carbohydrazide in an anhydrous ethanol solution, often facilitated by a catalytic amount of acetic acid. This method has been optimized for yield and purity through various reaction conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of hydrazones can demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives can be as low as 25 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated using various assays, including the DPPH scavenging method. Preliminary studies suggest that it may exhibit better antioxidant activity compared to standard references such as ketoprofen, indicating its potential in combating oxidative stress-related diseases .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest. Specific IC50 values have been reported in the low micromolar range against various tumor cell lines .
The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules. The hydrazone moiety can form stable complexes with metal ions, potentially inhibiting enzyme activities critical for microbial survival and cancer cell proliferation. Additionally, the brominated phenyl group may enhance lipophilicity and cellular uptake, further contributing to its bioactivity.
Case Studies and Research Findings
Several studies have documented the biological effects of related compounds:
- Antimicrobial Studies : A series of hydrazone derivatives were synthesized and tested for their antibacterial activities. Compounds with similar structural features showed promising results against common pathogens, with MIC values indicating strong inhibitory effects .
- Antioxidant Evaluation : Research utilizing DPPH assays has highlighted the antioxidant capabilities of related Schiff base compounds, suggesting potential applications in preventing oxidative damage in biological systems .
- Anticancer Research : In vitro studies have shown that certain hydrazone derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, indicating their therapeutic potential .
Q & A
Basic Question: What are the standard synthesis protocols for N'-[(E)-(2-bromophenyl)methylidene]pyridine-3-carbohydrazide, and how can purity be optimized?
Answer:
The compound is synthesized via a two-step procedure:
Hydrazide formation : Pyridine-3-carboxylate esters are treated with hydrazine hydrate under reflux to yield pyridine-3-carbohydrazide intermediates .
Schiff base condensation : The carbohydrazide is refluxed with 2-bromobenzaldehyde in ethanol, typically catalyzed by acid (e.g., H₂SO₄), to form the target hydrazone derivative .
Purity Optimization :
- Recrystallization from ethanol or DMSO .
- Monitor reaction progress via TLC or HPLC.
- Confirm purity using melting point analysis and NMR (e.g., absence of aldehyde proton at δ ~10 ppm in NMR) .
Basic Question: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- and NMR : Assign protons (e.g., imine CH=N at δ 8.2–8.5 ppm) and carbons (e.g., carbonyl C=O at ~160 ppm) .
- FT-IR : Confirm imine (C=N stretch at ~1600 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .
Advanced Question: How can molecular docking studies elucidate its potential as a glucosamine-6-phosphate synthase inhibitor?
Answer:
Software : Use Gaussian 09W for DFT-optimized geometries and AutoDock/Vina for docking .
Parameters :
- Grid box centered on the enzyme’s active site (PDB ID: 1MOQ).
- Analyze binding energy (ΔG ≤ -7 kcal/mol suggests strong binding) and interactions (e.g., H-bonds with Arg73, hydrophobic contacts with Phe413) .
Validation : Compare docking poses with co-crystallized ligands (e.g., UDP-GlcNAc) .
Advanced Question: How can researchers resolve contradictions between experimental and computational spectroscopic data?
Answer:
- NMR Discrepancies : Compare experimental shifts with DFT-calculated values (e.g., using B3LYP/6-311++G(d,p)) to identify tautomeric forms or solvent effects .
- IR Mismatches : Re-optimize computational methods (e.g., scaling factors for harmonic frequencies) .
- Crystallographic Validation : Use X-ray structures (e.g., bond lengths: C=N ~1.28 Å, C=O ~1.23 Å) to anchor computational models .
Basic Question: What biological activities have been reported for this compound?
Answer:
- Antimicrobial : Inhibits bacterial/fungal growth via glucosamine-6-phosphate synthase inactivation (IC₅₀ ~10–50 µM) .
- Anticancer : Disrupts microtubule assembly (IC₅₀ ~2 µM in HeLa cells) by binding to the colchicine site .
- Anti-inflammatory : Suppresses COX-2 expression in LPS-induced macrophages .
Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Answer:
- Substitution Patterns :
- Methodology :
Advanced Question: What crystallographic tools are essential for determining its supramolecular interactions?
Answer:
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) and CCD detectors .
- Software : SHELXL for refinement (R-factor < 5%) and ORTEP-3 for visualizing hydrogen bonds (e.g., N–H···O=C, d = 2.02 Å) .
- Key Metrics :
Advanced Question: How do solvent and temperature influence the synthesis yield?
Answer:
- Solvent : Ethanol > DMF due to Schiff base reversibility in polar aprotic solvents .
- Temperature : Reflux (~80°C) maximizes imine formation (yield ~78–95%); lower temps favor side products .
- Catalyst : H₂SO₄ (0.5 eq.) increases yield by 20% vs. acetic acid .
Advanced Question: What methodologies confirm metal-chelation properties for catalytic or therapeutic applications?
Answer:
- Spectroscopic Titration : Monitor UV-Vis shifts (e.g., λmax 320 nm → 350 nm upon Cu²⁺ binding) .
- X-ray Crystallography : Resolve metal coordination (e.g., Cd(II) complexes with N,N,O-tridentate binding) .
- Biological Assays : Test chelated forms for enhanced antimicrobial activity (e.g., MIC reduced from 25 µM to 5 µM with Zn²⁺) .
Advanced Question: How can Hirshfeld surface analysis quantify intermolecular interactions in its crystal lattice?
Answer:
- Software : CrystalExplorer for surface mapping (dₙ ≤ van der Waals radii) .
- Key Interactions :
- H-bonds : 30–35% contribution (O···H, N···H).
- Halogen Bonds : Br···π contacts (5–8% contribution) .
- Fingerprint Plots : Differentiate H-bond (sharp spikes) vs. van der Waals (broad regions) interactions .
Tables
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | Pbca (orthorhombic) |
| a, b, c (Å) | 8.2540, 11.5489, 26.1962 |
| V (ų) | 2497.14 |
| Z | 8 |
| R-factor | 0.042 |
Table 2: Optimized Synthesis Conditions
| Condition | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Catalyst | H₂SO₄ (0.5 eq) |
| Yield | 78–95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
